Cas no 123784-07-6 (2-(5-Bromothien-2-yl)pyridine)

2-(5-Bromothien-2-yl)pyridine is a heterocyclic compound featuring a brominated thiophene ring linked to a pyridine moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Stille couplings for further derivatization. Its rigid aromatic framework contributes to stability while allowing precise structural modifications. The compound is commonly utilized in ligand design for coordination chemistry and as a building block for conjugated systems in optoelectronic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-(5-Bromothien-2-yl)pyridine structure
2-(5-Bromothien-2-yl)pyridine structure
Product Name:2-(5-Bromothien-2-yl)pyridine
CAS No:123784-07-6
MF:C9H6BrNS
MW:240.119639873505
MDL:MFCD00120466
CID:135522
PubChem ID:736483
Update Time:2025-10-30

2-(5-Bromothien-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromothiophen-2-yl)pyridine
    • 2-(5-BROMO-2-THIENYL)PYRIDINE
    • BUTTPARK 36\04-38
    • 2-(5-broMo-thiophen-2-yl)pyridine
    • 2-(5-Bromothien-2-yl)pyridine
    • Pyridine,2-(5-bromo-2-thienyl)-
    • 2-(2-bromothien-5-yl)pyridine
    • 2-(3,5-DIBROMO-4-NITRO-1H-PYRAZOL-1-YL)ACETIC ACID
    • 2-bromo-5-(2'-pyridyl)thiophene
    • 2-bromo-5-(pyrid-2-yl)thiophene
    • Pyridine,2-(5-bromo-2-thienyl)
    • AI-942/42301843
    • FT-0608695
    • A805149
    • Z1269165936
    • E70313
    • W-205180
    • SY109564
    • 123784-07-6
    • DTXSID50353033
    • 2-(5-bromo-2-thienyl)pyridine, AldrichCPR
    • 2-(5-Bromo-thiophen-2-yl)-pyridine
    • SCHEMBL753210
    • AKOS015912009
    • Pyridine, 2-(5-bromo-2-thienyl)-
    • AKNKWLQVFAYRRO-UHFFFAOYSA-N
    • TS-00712
    • CS-0313296
    • EN300-104672
    • YEA78407
    • MFCD00120466
    • DB-041744
    • MDL: MFCD00120466
    • Inchi: 1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H
    • InChI Key: AKNKWLQVFAYRRO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CC=CN=2)S1

Computed Properties

  • Exact Mass: 238.94000
  • Monoisotopic Mass: 238.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.563
  • Melting Point: 87 °C
  • Boiling Point: 301.7°C at 760 mmHg
  • Flash Point: 136.2°C
  • Refractive Index: 1.635
  • PSA: 41.13000
  • LogP: 3.57260

2-(5-Bromothien-2-yl)pyridine Security Information

2-(5-Bromothien-2-yl)pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(5-Bromothien-2-yl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:123784-07-6)2-(5-Bromothien-2-yl)pyridine
Order Number:A805149
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):450.0
Email:sales@amadischem.com

Additional information on 2-(5-Bromothien-2-yl)pyridine

Introduction to 2-(5-Bromothien-2-yl)pyridine (CAS No: 123784-07-6)

2-(5-Bromothien-2-yl)pyridine, identified by the chemical compound code CAS No: 123784-07-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural framework, combining a thiophene ring with a pyridine moiety, makes it an attractive scaffold for designing compounds with potential pharmacological properties.

The thiophene core in 2-(5-Bromothien-2-yl)pyridine contributes to its stability and reactivity, enabling it to participate in a wide range of chemical transformations. The presence of a bromine substituent at the 5-position of the thiophene ring enhances its utility as a synthetic building block, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.

Recent advancements in medicinal chemistry have highlighted the importance of thiophene-pyridine hybrids in drug discovery. Studies have demonstrated that such compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyridine moiety, known for its ability to interact with biological targets such as enzymes and receptors, complements the pharmacophoric features provided by the thiophene ring. This synergistic effect has led to the exploration of 2-(5-Bromothien-2-yl)pyridine as a key intermediate in the synthesis of molecules targeting neurological disorders, cardiovascular diseases, and oncological conditions.

In particular, the brominated derivative has been investigated for its potential in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the 5-Bromothien-2-yl group into a pyridine-based scaffold, researchers can modulate the electronic properties of the molecule, thereby fine-tuning its interaction with kinase active sites. Preliminary studies have shown promising results in vitro, indicating that derivatives of 2-(5-Bromothien-2-yl)pyridine can inhibit the activity of specific kinases while maintaining selectivity over related enzymes.

The synthesis of 2-(5-Bromothien-2-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. A common approach involves the bromination of thiophene followed by coupling with a pyridine derivative via a palladium-catalyzed reaction. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.

The pharmacological evaluation of 2-(5-Bromothien-2-yl)pyridine derivatives has revealed intriguing biological profiles. For instance, certain analogs have demonstrated potent inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. The ability to fine-tune the structure through derivatization allows for the optimization of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These factors are crucial for translating promising preclinical findings into effective clinical therapies.

Computational modeling and high-throughput screening have accelerated the discovery process for novel drug candidates derived from 2-(5-Bromothien-2-yl)pyridine. By leveraging computational tools, researchers can predict binding affinities and identify optimal lead structures before conducting expensive wet-lab experiments. This approach not only saves time but also reduces resource consumption, making drug development more efficient and cost-effective.

The versatility of 2-(5-Bromothien-2-yl)pyridine as a scaffold extends beyond kinase inhibition. Emerging evidence suggests its potential in modulating other therapeutic targets, such as G protein-coupled receptors (GPCRs) and ion channels. The unique electronic distribution across the thiophene-pyridine system allows for selective interactions with these targets, opening new avenues for therapeutic intervention. Continued exploration of this compound is likely to yield additional insights into its pharmacological applications.

In conclusion,2-(5-Bromothien-2-yl)pyridine (CAS No: 123784-07-6) represents a valuable asset in modern drug discovery. Its structural features enable diverse functionalization strategies, making it a preferred intermediate for synthesizing biologically active molecules. Recent research highlights its potential in developing treatments for various diseases, particularly cancer and neurological disorders. As synthetic methodologies and computational techniques advance further,thiophene-pyridine hybrids like this compound will continue to play a pivotal role in shaping future therapeutics.

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(CAS:123784-07-6)2-(5-Bromothien-2-yl)pyridine
A805149
Purity:99%
Quantity:25g
Price ($):450.0
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